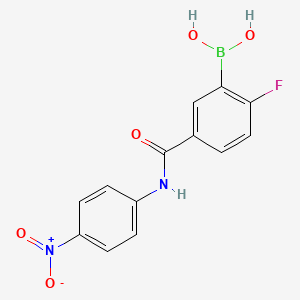
1-(3-氯苯基)-2-(异丁硫基)-5-(对甲苯基)-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class This compound is characterized by the presence of a chlorophenyl group, an isobutylthio group, and a p-tolyl group attached to the imidazole ring
科学研究应用
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets.
Medicine: Potential applications in medicinal chemistry are explored, particularly in the development of new therapeutic agents. Its structural features are of interest in drug design and discovery.
Industry: It finds applications in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
准备方法
The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the substituents. Common reagents used in the synthesis include chlorinated aromatic compounds, thiols, and alkylating agents. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反应分析
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include the use of solvents like acetonitrile or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways affected by this compound.
相似化合物的比较
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: This compound has a methylthio group instead of an isobutylthio group, leading to differences in chemical reactivity and biological activity.
1-(3-Chlorophenyl)-2-(isobutylthio)-5-(phenyl)-1H-imidazole: The presence of a phenyl group instead of a p-tolyl group can affect the compound’s properties and applications.
The uniqueness of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-14(2)13-24-20-22-12-19(16-9-7-15(3)8-10-16)23(20)18-6-4-5-17(21)11-18/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWVAQYBLGYLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)
![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)
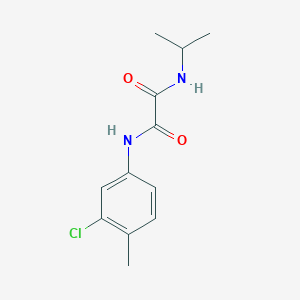
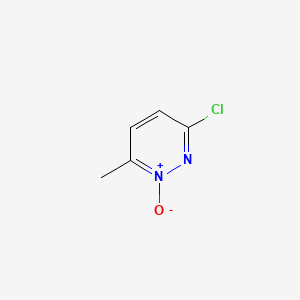
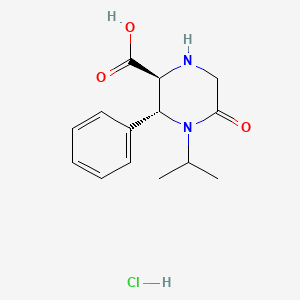
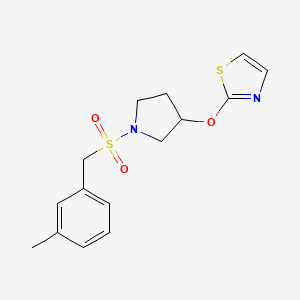
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2542409.png)
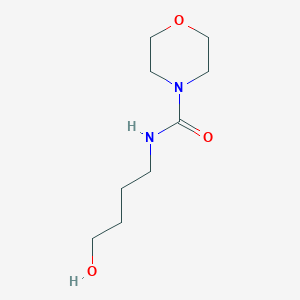
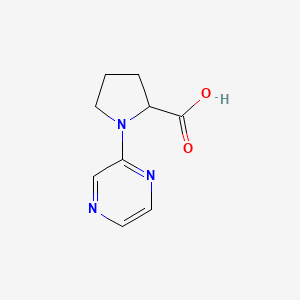
![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
![2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2542417.png)
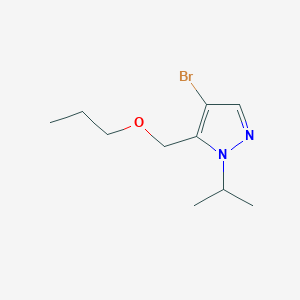
![N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}prop-2-enamide](/img/structure/B2542419.png)
